molecular formula C25H27N3O4S2 B11247637 N-(3-Acetylphenyl)-2-{[4-methyl-6-(piperidine-1-sulfonyl)quinolin-2-YL]sulfanyl}acetamide

N-(3-Acetylphenyl)-2-{[4-methyl-6-(piperidine-1-sulfonyl)quinolin-2-YL]sulfanyl}acetamide

Cat. No.: B11247637
M. Wt: 497.6 g/mol
InChI Key: FZBCOWARMLADCS-UHFFFAOYSA-N
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Description

N-(3-Acetylphenyl)-2-{[4-methyl-6-(piperidine-1-sulfonyl)quinolin-2-YL]sulfanyl}acetamide is a complex organic compound that features a quinoline core, a piperidine sulfonyl group, and an acetylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Acetylphenyl)-2-{[4-methyl-6-(piperidine-1-sulfonyl)quinolin-2-YL]sulfanyl}acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Piperidine Sulfonyl Group: This step involves the sulfonylation of the quinoline core using piperidine sulfonyl chloride under basic conditions.

    Attachment of the Acetylphenyl Moiety: The final step involves the acylation of the intermediate compound with 3-acetylphenyl acetic acid or its derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3-Acetylphenyl)-2-{[4-methyl-6-(piperidine-1-sulfonyl)quinolin-2-YL]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Various substitution reactions can be performed on the aromatic rings or the quinoline core.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the quinoline core is particularly interesting due to its known biological activity.

Medicine

In medicinal chemistry, N-(3-Acetylphenyl)-2-{[4-methyl-6-(piperidine-1-sulfonyl)quinolin-2-YL]sulfanyl}acetamide could be investigated for its potential therapeutic properties. Compounds with similar structures have been studied for their anti-inflammatory, antimicrobial, and anticancer activities.

Industry

In the industrial sector, this compound might find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3-Acetylphenyl)-2-{[4-methyl-6-(piperidine-1-sulfonyl)quinolin-2-YL]sulfanyl}acetamide would depend on its specific application. For example, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like chloroquine and quinine, which are known for their antimalarial properties.

    Sulfonyl Compounds: Sulfonylureas, which are used as antidiabetic agents.

    Acetylphenyl Compounds: Acetaminophen, a common analgesic and antipyretic.

Uniqueness

What sets N-(3-Acetylphenyl)-2-{[4-methyl-6-(piperidine-1-sulfonyl)quinolin-2-YL]sulfanyl}acetamide apart is its unique combination of functional groups, which could confer distinct chemical and biological properties. This makes it a valuable compound for further research and development.

Properties

Molecular Formula

C25H27N3O4S2

Molecular Weight

497.6 g/mol

IUPAC Name

N-(3-acetylphenyl)-2-(4-methyl-6-piperidin-1-ylsulfonylquinolin-2-yl)sulfanylacetamide

InChI

InChI=1S/C25H27N3O4S2/c1-17-13-25(33-16-24(30)26-20-8-6-7-19(14-20)18(2)29)27-23-10-9-21(15-22(17)23)34(31,32)28-11-4-3-5-12-28/h6-10,13-15H,3-5,11-12,16H2,1-2H3,(H,26,30)

InChI Key

FZBCOWARMLADCS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C=C(C=C2)S(=O)(=O)N3CCCCC3)SCC(=O)NC4=CC=CC(=C4)C(=O)C

Origin of Product

United States

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